While specific reaction conditions are proprietary, typical parameters in similar syntheses might include temperature control, pressure adjustments, and solvent selection to optimize reaction efficiency.
HCV-371 has a complex molecular structure characterized by its specific arrangement of atoms that contribute to its function as an inhibitor. The compound's formula is with a molecular weight of 310.39 g/mol.
HCV-371 participates in several chemical reactions that are critical for its synthesis and activity:
The synthesis typically employs organic solvents and catalysts tailored for specific transformations. Reaction conditions such as temperature, pH, and time are crucial for achieving desired products .
The primary products from reactions involving HCV-371 include intermediates that exhibit significant inhibitory activity against the NS5B enzyme.
HCV-371 acts by specifically inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This enzyme is vital for viral RNA replication.
HCV-371 possesses several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
HCV-371 has diverse applications across various scientific fields:
HCV-371 belongs to the pyranoindole class of nonnucleoside NS5B inhibitors, distinguished by its tetracyclic scaffold. Unlike nucleoside analogs (e.g., sofosbuvir) that mimic natural substrates and terminate RNA chain elongation, HCV-371 binds a specific allosteric pocket (Thumb Domain Site II). This induces conformational changes that disrupt polymerase processivity without competing with nucleotide triphosphates [4] [8].
Table 1: Key Chemical Properties of HCV-371
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₂O₃ |
CAS Registry Number | 463941-20-0 |
IUPAC Name | [(1R)-5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl] acetic acid |
Mechanism | Noncompetitive allosteric NS5B inhibition |
Drug Class | Nonnucleoside polymerase inhibitor (NNI) |
Genotype specificity remains a key limitation: HCV-371 exhibits strongest activity against genotype 1b (NS5B IC₅₀: 0.3–0.5 μM), moderate efficacy against 1a and 3a (IC₅₀: 0.6–4.8 μM and 1.8 μM, respectively), and negligible inhibition of genotype 4 (IC₅₀: 17.8 μM). This variability stems from amino acid divergence within the thumb domain allosteric site across genotypes [4] [8].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6